molecular formula C8H9N3O5 B2965516 2-(2-Amino-4,6-dinitrophenyl)ethanol CAS No. 296246-80-5

2-(2-Amino-4,6-dinitrophenyl)ethanol

Cat. No.: B2965516
CAS No.: 296246-80-5
M. Wt: 227.176
InChI Key: WOQFNZMZQCITII-UHFFFAOYSA-N
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Description

2-(2-Amino-4,6-dinitrophenyl)ethanol is an organic compound with the molecular formula C8H9N3O5 It is characterized by the presence of an amino group and two nitro groups attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,6-dinitrophenyl)ethanol typically involves the nitration of 2-aminoethanol followed by a series of reactions to introduce the nitro groups at the desired positions on the phenyl ring. The reaction conditions often require careful control of temperature and pH to ensure the correct substitution pattern and to minimize side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific details of these methods can vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,6-dinitrophenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as hydrogen gas or sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the nitro groups can produce diamino derivatives.

Scientific Research Applications

2-(2-Amino-4,6-dinitrophenyl)ethanol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: It may be used in biochemical assays or as a probe to study enzyme activity.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,6-dinitrophenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Similar structure but lacks the ethanol moiety.

    2,6-Dinitroaniline: Contains nitro groups at different positions on the phenyl ring.

    4-Amino-2,6-dinitrophenol: Similar structure with different substitution pattern.

Uniqueness

2-(2-Amino-4,6-dinitrophenyl)ethanol is unique due to the presence of both amino and nitro groups on the phenyl ring, along with the ethanol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-amino-4,6-dinitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c9-7-3-5(10(13)14)4-8(11(15)16)6(7)1-2-12/h3-4,12H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQFNZMZQCITII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)CCO)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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